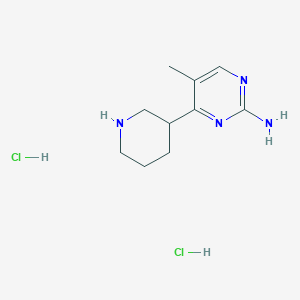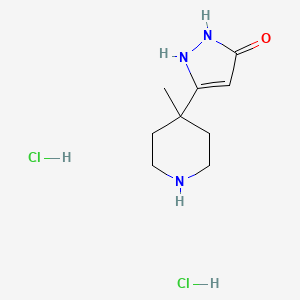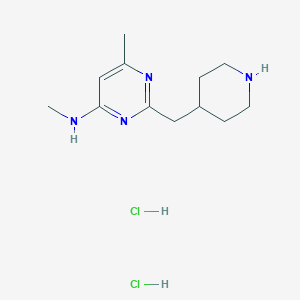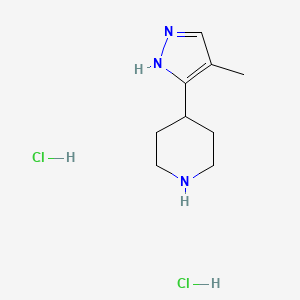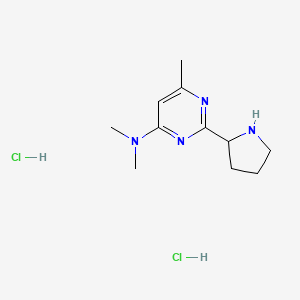
N,N,6-trimethyl-2-(pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride
Descripción general
Descripción
“N,N,6-trimethyl-2-(pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride” is a chemical compound with the molecular formula C11H20Cl2N4 and a molecular weight of 279.21 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “N,N,6-trimethyl-2-(pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride” consists of a pyrimidin-4-amine core with a pyrrolidin-2-yl group and three methyl groups attached .Physical And Chemical Properties Analysis
“N,N,6-trimethyl-2-(pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.Aplicaciones Científicas De Investigación
Synthesis and Catalytic Applications
Hybrid Catalysts in Pyrimidine Synthesis : The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds is crucial for medicinal and pharmaceutical industries due to their broad applications and bioavailability. Recent developments have focused on utilizing hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for synthesizing these scaffolds through one-pot multicomponent reactions. This approach highlights the importance of catalytic diversity in developing lead molecules with significant synthetic and medicinal value (Parmar, Vala, & Patel, 2023).
Optical Sensors and Biological Applications
Pyrimidine-based Optical Sensors : Pyrimidine derivatives are crucial for developing optical sensors due to their ability to form coordination and hydrogen bonds, making them excellent sensing probes. These sensors have significant implications in biological and medicinal applications, showcasing the versatility of pyrimidine derivatives beyond their traditional roles (Jindal & Kaur, 2021).
Synthesis of N-Heterocycles
Tert-Butanesulfinamide in N-Heterocycle Synthesis : Chiral sulfinamides, particularly tert-butanesulfinamide, play a pivotal role in the stereoselective synthesis of amines and their derivatives, including various N-heterocycles like piperidines and pyrrolidines. This methodology is essential for creating compounds with natural product structures and therapeutic relevance (Philip et al., 2020).
Medicinal and Pharmacological Significance
Anti-inflammatory Activities of Pyrimidines : Pyrimidines exhibit a range of pharmacological effects, including anti-inflammatory properties. Their mechanisms involve inhibiting the expression and activities of vital inflammatory mediators, underscoring the potential of pyrimidine derivatives in developing new anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).
Pharmacologically Active Pyrimidine Derivatives : Pyrimidine derivatives encompass a wide range of pharmacological activities, serving as antiviral, antimicrobial, antitumor, and antifungal agents. This broad spectrum of activity makes the pyrimidine core a promising scaffold for new biologically active compound development, highlighting its significance in drug discovery (Chiriapkin, 2022).
Propiedades
IUPAC Name |
N,N,6-trimethyl-2-pyrrolidin-2-ylpyrimidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4.2ClH/c1-8-7-10(15(2)3)14-11(13-8)9-5-4-6-12-9;;/h7,9,12H,4-6H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJLBSZSFUQFPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCCN2)N(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,6-trimethyl-2-(pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



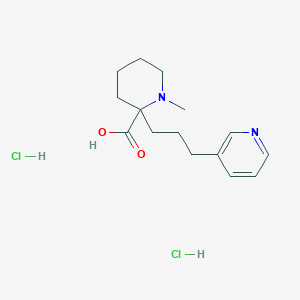
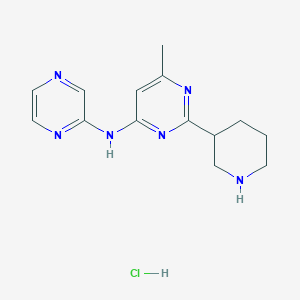
![3-[4-(4-Chloro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride](/img/structure/B1402584.png)
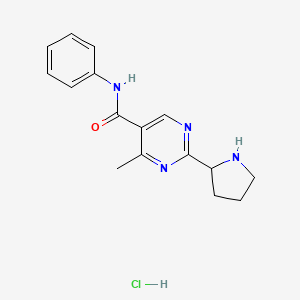
![[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-aminehydrochloride](/img/structure/B1402590.png)
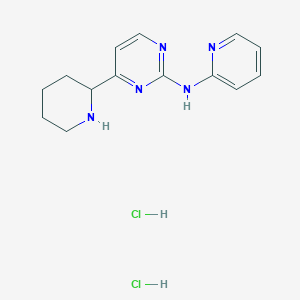
![Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-1-methyl-ethyl]-amidehydrochloride](/img/structure/B1402592.png)
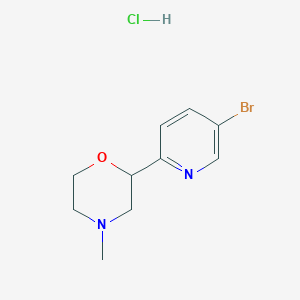
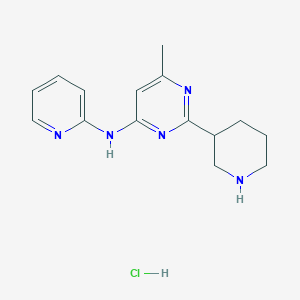
![5-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl dihydrochloride](/img/structure/B1402595.png)
